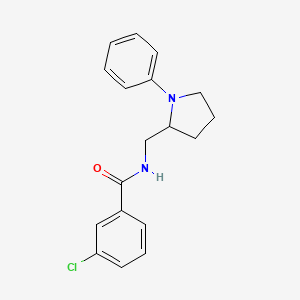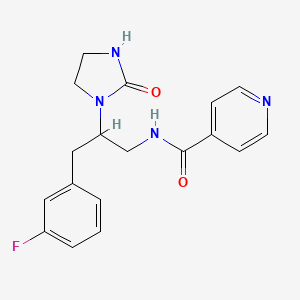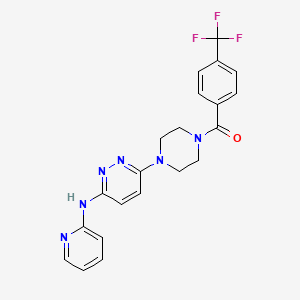
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It was designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was synthesized as part of a series of novel derivatives . The synthesis process involved the design and evaluation of these compounds for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of the compound was analyzed during the synthesis process . Single crystals were developed for further analysis .Chemical Reactions Analysis
The compound exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Its efficacy was further evaluated by examining their IC90 values .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed during the synthesis process . The compound was found to be non-toxic to human cells .科学的研究の応用
Herbicide Research
A study by Hilton et al. (1969) found that pyridazinone chemicals, similar in structure to the compound , can inhibit photosynthesis in plants. This suggests a potential application in herbicides, with specific reference to the pyridazinone compounds' impact on photosynthesis and chloroplast development in plants (Hilton et al., 1969).
Synthesis of Novel Compounds
Research by Gaby et al. (2003) involved synthesizing novel compounds using pyridazinone, which is structurally related to the compound of interest. This indicates potential applications in developing new chemical entities for various purposes, including pharmaceuticals and materials science (Gaby et al., 2003).
Anticonvulsant Drug Research
Georges et al. (1989) investigated the structural and electronic properties of anticonvulsant compounds, including those with pyridazinone structures. These findings suggest the compound could have applications in the development of anticonvulsant drugs (Georges et al., 1989).
Analgesic and Anti-inflammatory Agent Synthesis
Research by Gökçe et al. (2005) focused on synthesizing new compounds with pyridazinone structures for potential use as analgesic and anti-inflammatory agents. This indicates possible applications in the pharmaceutical industry for pain and inflammation management (Gökçe et al., 2005).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including pyridazinone compounds, and evaluated their antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Patel et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-4-15(5-7-16)20(31)30-13-11-29(12-14-30)19-9-8-18(27-28-19)26-17-3-1-2-10-25-17/h1-10H,11-14H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDLJXVEPUFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


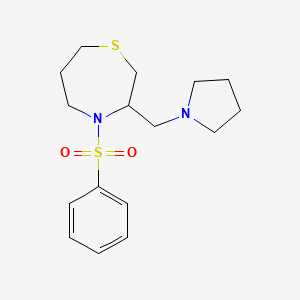

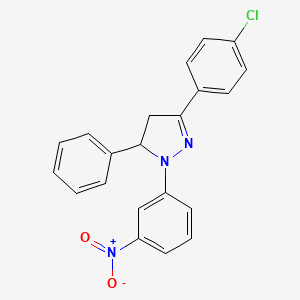

![N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2985421.png)
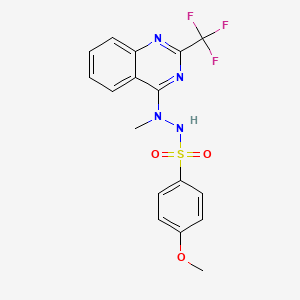


![2-Oxadispiro[2.0.44.33]undecane](/img/structure/B2985426.png)
![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)
